4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde

Description

Chemical Structure and Properties

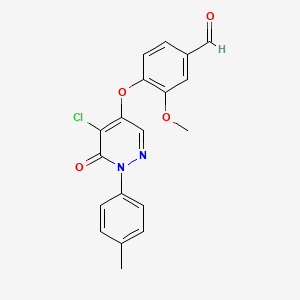

The compound 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde (CAS: 881601-10-1) is a pyridazine derivative featuring a substituted benzaldehyde moiety. Its molecular formula is C₂₀H₁₅ClN₂O₄ (molecular weight: 382.80 g/mol). The structure includes:

- A 5-chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl core, where the p-tolyl group (methyl-substituted phenyl) enhances lipophilicity.

- A 3-methoxybenzaldehyde substituent linked via an ether bond, contributing to electronic and steric effects.

Safety and Handling

Handling precautions include avoiding heat sources (P210) and ensuring proper ventilation. Safety protocols emphasize keeping the compound away from children (P102) and consulting safety data sheets before use (P201) .

Properties

IUPAC Name |

4-[5-chloro-1-(4-methylphenyl)-6-oxopyridazin-4-yl]oxy-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c1-12-3-6-14(7-4-12)22-19(24)18(20)17(10-21-22)26-15-8-5-13(11-23)9-16(15)25-2/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXQDMQSJODGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=C(C=C(C=C3)C=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyridazinone Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazinone ring can be formed through cyclization reactions.

Introduction of the Chloro Group: Chlorination of the pyridazinone ring using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

Formation of the Methoxybenzaldehyde Moiety: This can be synthesized separately and then coupled to the pyridazinone ring through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety, forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzaldehyde moiety could yield 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzoic acid.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity: Research may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

Drug Development: The compound could be investigated for its pharmacological properties and potential as a lead compound in drug discovery.

Industry

Material Science: Its unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit a particular enzyme by binding to its active site or alter receptor signaling pathways.

Comparison with Similar Compounds

4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile (CAS: 839685-39-1)

Key Differences :

- Functional Group : Replaces the benzaldehyde group with a benzonitrile (-C≡N) moiety.

- Molecular Formula : C₁₈H₁₂ClN₃O₃ (353.76 g/mol), lighter due to the absence of the p-tolyl group and aldehyde.

- Physicochemical Properties :

Implications : The nitrile group enhances metabolic stability but may reduce solubility in aqueous media compared to the aldehyde derivative.

5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS: 1048913-46-7)

Key Differences :

- Core Structure : Pyridine ring instead of pyridazine.

- Substituents: A 2,4-dichlorobenzyl group increases halogen density, raising molecular weight (C₁₃H₈Cl₃NO₂, 324.57 g/mol) .

- Reactivity : The pyridinecarbaldehyde group may exhibit different redox behavior compared to pyridazine-based aldehydes.

Implications : Higher halogen content improves binding to hydrophobic pockets in biological targets but may increase toxicity risks.

Hydrazone Analogs (e.g., 3-Chloro-4-hydroxy-5-methoxybenzaldehyde-(6-oxo-3-(4-(pentyloxy)phenyl)hydrazone)

Key Differences :

- Linkage : Features a hydrazone (-NH-N=CH-) bridge instead of an ether bond.

- Substituents : A pentyloxy chain enhances flexibility and lipophilicity .

Implications : Hydrazones are prone to hydrolysis under acidic conditions, limiting in vivo stability but offering tunable Schiff-base chemistry for drug design.

Data Table: Structural and Physicochemical Comparison

Biological Activity

4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde is a complex organic compound with potential biological activities. It belongs to the class of pyridazine derivatives, which have been studied for various pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a chloro-substituted pyridazine ring, which is known for its diverse biological activities. The presence of the methoxy and aldehyde groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that pyridazine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), it exhibited cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Enzyme Inhibition

Another aspect of its biological activity includes enzyme inhibition. Preliminary studies suggest that this compound may act as a selective inhibitor of phosphodiesterase enzymes, particularly PDE4, which are implicated in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyridazine derivatives, including our compound of interest. The study utilized disk diffusion methods to assess antibacterial activity against clinical isolates. The results indicated a significant zone of inhibition for the target compound compared to standard antibiotics.

Case Study 2: Anticancer Mechanism

In vitro experiments were conducted to elucidate the mechanism behind the anticancer effects. Flow cytometry analysis revealed an increase in the sub-G1 phase population in treated cells, indicating DNA fragmentation characteristic of apoptosis. Additionally, Western blot analysis confirmed the upregulation of pro-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.